molecular formula C7H2F14O2 B117149 2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane CAS No. 162401-06-1

2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane

Cat. No. B117149
CAS RN: 162401-06-1
M. Wt: 384.07 g/mol
InChI Key: ZVPJOSLLGKLQKA-UHFFFAOYSA-N
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Description

“2,2’-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane” is a chemical compound with the molecular formula C7H2F14O2 and a molecular weight of 384.067 . It is known to be an impurity of Sevoflurane , which is a volatile anesthetic .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are defined by its molecular formula, C7H2F14O2, and its molecular weight, 384.067 . Unfortunately, specific properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

  • Semi-Fluorinated Polymer Properties : The compound has been used in creating semi-crystalline perfluorocyclobutyl (PFCB) polymers, exhibiting unique crystallinity and high melting temperatures despite increased fluorocarbon content, making them soluble in common solvents (Smith et al., 2004).

  • Dental Composite Applications : It has been used to dilute dental composite materials, improving properties like polymerization shrinkage, water sorption, and the extent of polymerization, thereby reducing unreacted double bond concentration (Pereira et al., 2002).

  • Proton Exchange Membranes : The compound has been utilized in creating fluorinated sulfonated semi-crystalline poly (arylene ether) copolymers for proton exchange membranes in fuel cells, offering excellent chemical, mechanical, thermal, and electrochemical stability (Kim et al., 2020).

  • High-Performance Polymers : It's a critical component in synthesizing high-performance polymers, including polyethers and copolyethers, offering properties like solubility in organic solvents, increased contact angles to water, and high glass transition temperatures (Saegusa & Koizumi, 2005).

  • Stabilization in Transition Metal Complexes : The compound has been stabilized in transition metal complexes, opening up potential applications in catalysis and materials science (Frank et al., 2011).

  • Electrocatalytic Applications : It's used in novel ball-type metallophthalocyanines, showing promising applications as air catalysts in zinc-air batteries due to their distinctive molecular structure and catalytic activity (Kocyigit et al., 2017).

  • Nanocomposite Applications : The compound is used in developing lanthanide(III) oxide nanocomposites with hexafluoroisopropylidine-based polyimides, which could have applications in various high-tech fields (Thompson et al., 2002).

  • Polybenzoxazole Monomers : It's been synthesized as a precursor for fluorine-containing polybenzoxazole monomers, which are important in creating advanced polymeric materials (Ju-sun, 2007).

  • Soluble Polyimides : The compound is involved in producing soluble polyimides with low melt viscosity, useful in various industrial applications (Matvelashvili et al., 1995).

  • Polyimides with Oxadiazole Rings : It's used in polyimides containing oxadiazole rings, showing potential in electronics due to their solubility, thermal stability, and film-forming properties (Brumǎ & Damaceanu, 2008).

properties

IUPAC Name

2-[difluoro(1,1,1,3,3,3-hexafluoropropan-2-yloxy)methoxy]-1,1,1,3,3,3-hexafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F14O2/c8-3(9,10)1(4(11,12)13)22-7(20,21)23-2(5(14,15)16)6(17,18)19/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPJOSLLGKLQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)OC(OC(C(F)(F)F)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane

Synthesis routes and methods

Procedure details

Fractionation of the combined products afforded 23.2 g of a mixture, boiling point up to 39.5° C. shown by 1H and 19F NMR and GC to contain mainly CFCl3 and (CF3)2CHOCF2Cl along with a small amount of trifluoromethyl 1,1,1,3,3,3-hexafluoro-2-propyl ether. There was then distilled 120.1 g, boiling point 40° to 45° C., identified by GC and NMR as chlorodifluoromethyl 1,1,1,3,3,3-hexafluoro-2-propyl ether. Next came 2.7 g, boiling point 75° to 79° C., of dichlorofluoromethyl 1,1,1,3,3,3-hexafluoro-2-propyl ether, identified by GC and NMR. Finally, there was obtained 24.4 g of 2,6-bis(trifluoromethyl)1,1,1,4,4,7,7,7-octafluoro-3,5-dioxaheptane, ((CF3)2CHOCF2OCH(CF3)2), boiling point 89° to 94° C., identified by GC and NMR analyses. NMR and mass spectroscopic (MS) analyses of (CF3)2CHOCF2OCH(CF3)2 are as follows: 1H-NMR (CDCl3) δ4.78 (septet, JHF, 5.4 Hz, OCH(CF3)2); 19F-NMR (CDCl3) Φ-60.9 (m, 2F, OCF2O), -74.3 (m, 12F, CF3). MS, m/e 364.966156 (M+ -F; mass meas. C7H2F13O2), 314.9808 (M+ -CF3), 216.983002 (mass meas. (CF3)2CHOCF2+), 150.9758 (CF3CHCF3+).
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
(CF3)2CHOCF2Cl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
trifluoromethyl 1,1,1,3,3,3-hexafluoro-2-propyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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